molecular formula C19H14N4O5 B3844919 3,5-dinitro-N',N'-diphenylbenzohydrazide

3,5-dinitro-N',N'-diphenylbenzohydrazide

Cat. No.: B3844919
M. Wt: 378.3 g/mol
InChI Key: QAUHKKQQWHWDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitro-N',N'-diphenylbenzohydrazide is a benzohydrazide derivative characterized by a central benzene ring substituted with two nitro groups at the 3 and 5 positions and a hydrazide group (-CONHN-) bearing two phenyl substituents. Such compounds are frequently explored for their biological activities (e.g., antimicrobial, anticonvulsant) and coordination chemistry applications .

Properties

IUPAC Name

3,5-dinitro-N',N'-diphenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5/c24-19(14-11-17(22(25)26)13-18(12-14)23(27)28)20-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUHKKQQWHWDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dinitro-N’,N’-diphenylbenzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with N’,N’-diphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,5-dinitro-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-dinitro-N’,N’-diphenylbenzohydrazide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 3,5-dinitrobenzohydrazide derivatives:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Notable Properties Reference ID
Nifursol 2-hydroxy, 5-nitrofurylmethylene C₁₂H₇N₅O₉ 365.21 Decomposes: 215–220 2.48 Water solubility: 38 mg/L
3,5-Dinitro-N’-(quinolinylmethylidene) 2-oxo-1,2-dihydroquinolin-3-ylidene C₁₆H₁₂N₄O₂ 306.00 Not reported Not reported Yield: 72% (anticonsulvant activity)
3,5-Dinitro-N’-(indolylidene) 2-oxo-1,2-dihydro-3H-indol-3-ylidene C₁₅H₉N₅O₆ 355.26 Not reported 2.34 Polar surface area: 126.1 Ų
(E)-2-Hydroxy-3,5-dinitro-N’-(2-nitrobenzylidene) 2-nitrobenzylidene C₁₄H₉N₅O₈ 375.25 Not reported Not reported Application: Organic synthesis
4-Dimethylamino-N’-(2-hydroxy-3,5-diiodobenzylidene) 3,5-diiodo-2-hydroxybenzylidene C₁₅H₁₃I₂N₃O₂ 577.00 Not reported Not reported Coordination chemistry ligand
Key Observations:
  • Nifursol (C₁₂H₇N₅O₉) exhibits lower molecular weight compared to indolylidene derivatives (e.g., 355.26 g/mol for ) but higher hydrophobicity (logP = 2.48) due to the 5-nitrofuryl group .
  • 3,5-Diiodo-2-hydroxybenzylidene analogs (e.g., ) are heavier (577.00 g/mol) and likely used in metal coordination studies.

Physicochemical Trends

  • Hydrophobicity : logP values correlate with substituent polarity. Nifursol (logP = 2.48) is less polar than the indolylidene analog (logP = 2.34) due to its furan ring .
  • Thermal Stability: Decomposition temperatures (e.g., 215–220°C for Nifursol ) suggest nitro groups enhance thermal resistance compared to non-nitrated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dinitro-N',N'-diphenylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
3,5-dinitro-N',N'-diphenylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.